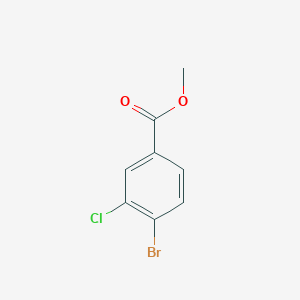

4-Bromo-3-clorobenzoato de metilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 4-bromo-3-chlorobenzoate analogs has been explored through processes that include esterification and reactions utilizing specific conditions for yield optimization. For instance, a scalable process for the pilot plant synthesis of methyl 2-bromo-6-chlorobenzoate, which shares a similar structural motif, was described, emphasizing the importance of vigilant temperature control for successful synthesis outcomes (Hickey et al., 2005).

Molecular Structure Analysis

The molecular structure of methyl 4-bromo-3-chlorobenzoate and related compounds has been the subject of detailed studies. For instance, the structural and conformational study of methyl 3-chlorobenzoate by gas phase electron diffraction combined with ab initio calculations provides insights into the conformational equilibrium of similar molecules (Takashima et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving methyl 4-bromo-3-chlorobenzoate often include nucleophilic substitution and coupling reactions. The compound's reactivity has been explored in contexts such as the Suzuki cross-coupling reaction, showcasing its utility in synthesizing complex organic molecules (Rizwan et al., 2021).

Aplicaciones Científicas De Investigación

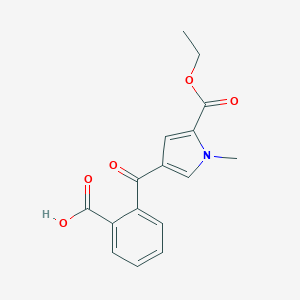

Preparación de ácidos oxopirrolidinilaminobencenocarboxílicos

“4-Bromo-3-clorobenzoato de metilo” se utiliza como reactivo en la preparación de ácidos oxopirrolidinilaminobencenocarboxílicos . Estos compuestos se conocen como inhibidores de la histona desacetilasa. Los inhibidores de la histona desacetilasa son una clase de compuestos que tienen una amplia gama de efectos en la biología celular, la biología del cáncer y la inmunología.

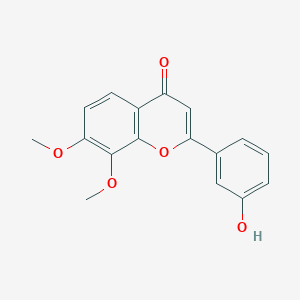

Síntesis del ácido (-)-martinélico

También se puede utilizar como material de partida en la síntesis total del ácido (-)-martinélico . El ácido martinélico es un producto natural que ha sido objeto de numerosos estudios sintéticos debido a su compleja estructura e interesante actividad biológica.

Safety and Hazards

“Methyl 4-bromo-3-chlorobenzoate” is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

The compound’s primary targets and their roles are yet to be identified .

Mode of Action

It is known that bromo and chloro groups in organic compounds often play a crucial role in their reactivity .

Biochemical Pathways

Bromo and chloro groups in organic compounds are known to participate in various reactions, potentially affecting multiple biochemical pathways . The downstream effects of these interactions are subject to ongoing research .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability .

Result of Action

Given the compound’s structure, it may interact with various cellular components, leading to diverse effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-bromo-3-chlorobenzoate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets .

Propiedades

IUPAC Name |

methyl 4-bromo-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJMNAWSHVKGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625229 | |

| Record name | Methyl 4-bromo-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117738-74-6 | |

| Record name | Methyl 4-bromo-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromo-3-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

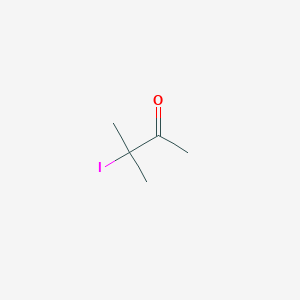

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

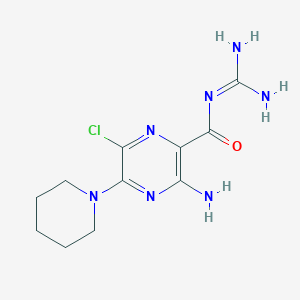

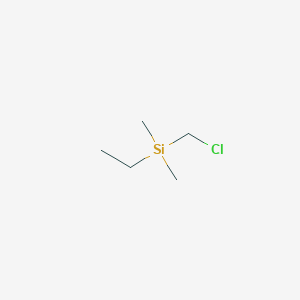

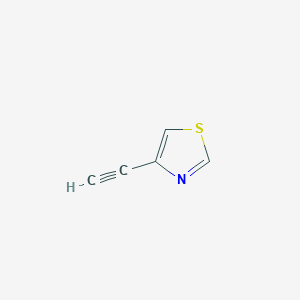

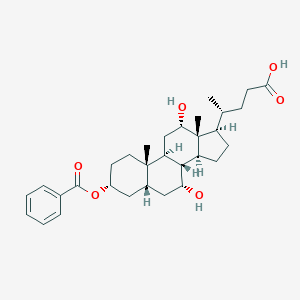

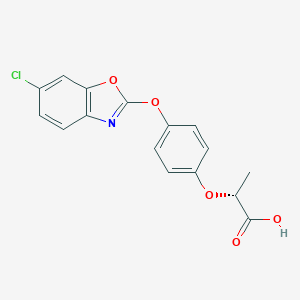

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)